molecular formula C20H24O6 B3273959 Diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate CAS No. 59883-08-8

Diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate

Cat. No.: B3273959
CAS No.: 59883-08-8
M. Wt: 360.4 g/mol
InChI Key: GDTLPFMWBRJQFM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate typically involves the reaction of naphthalene derivatives with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

    Reduction: Lithium aluminum hydride; anhydrous conditions.

    Substitution: Sodium ethoxide; reflux conditions.

Major Products:

    Oxidation: Corresponding diacids.

    Reduction: Diols.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In material science, its electronic properties are exploited to develop materials with specific functionalities .

Comparison with Similar Compounds

Uniqueness: Diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate is unique due to its specific combination of ethoxy and ester groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

IUPAC Name

diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c1-5-23-17-13-11-9-10-12-14(13)18(24-6-2)16(20(22)26-8-4)15(17)19(21)25-7-3/h9-12H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTLPFMWBRJQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C2=CC=CC=C21)OCC)C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501214322
Record name 2,3-Diethyl 1,4-diethoxy-2,3-naphthalenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501214322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59883-08-8
Record name 2,3-Diethyl 1,4-diethoxy-2,3-naphthalenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59883-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Diethyl 1,4-diethoxy-2,3-naphthalenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501214322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Iodoethane (70 g) was added to a solution of diethyl 1,4-dihydroxy-2,3-naphthalenedicarboxylate (35 g) in ethanolic sodium ethoxide, prepared from sodium (7.6 g) and ethanol (250 ml), and the mixture was heated under reflux for 3 hours. After keeping overnight at room temperature, the mixture was poured onto ice-hydrochloric acid (500 ml). The oil was separated, washed with aqueous sodium bicarbonate and crystallised from ethanol to give diethyl 1,4-diethoxy-2,3-naphthalenedicarboxylate, (IV) m.p. 68°.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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